molecular formula C23H25NO3 B1200838 Dioncophylline C

Dioncophylline C

Cat. No.: B1200838
M. Wt: 363.4 g/mol
InChI Key: NALOMJPIDNQZKW-ZIAGYGMSSA-N
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Description

Dioncophylline C (DioC) is a naphthylisoquinoline alkaloid (NIQ) isolated primarily from tropical lianas of the Dioncophyllaceae and Ancistrocladaceae families. Structurally, it features a biaryl axis connecting a naphthalene moiety to an isoquinoline unit via a 5,1′-linkage, with stereochemical complexity arising from its axial chirality and hydroxyl/methyl substituents . DioC exhibits potent antiplasmodial activity against Plasmodium falciparum and P. berghei, with in vivo curative effects observed in murine malaria models at low oral doses (ED50 = 10.71 mg/kg/day) . Its mechanism involves inhibition of hemozoin formation through complexation with ferriprotoporphyrin IX (FPIX), akin to chloroquine and other quinolines . Additionally, DioC demonstrates cytotoxicity against leukemia and myeloma cell lines, though with lower selectivity compared to analogs like dioncophylline A .

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

(1R,3R)-5-(5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C23H25NO3/c1-12-10-20(27-4)23-16(6-5-7-18(23)25)21(12)15-8-9-19(26)22-14(3)24-13(2)11-17(15)22/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1

InChI Key

NALOMJPIDNQZKW-ZIAGYGMSSA-N

SMILES

CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2[C@H](N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O

Canonical SMILES

CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O

Synonyms

dioncophylline C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences Among NIQs

NIQs are classified based on coupling positions (5,1′; 7,1′; 5,8′), stereochemistry, and substituents, which critically influence bioactivity:

Compound Coupling Position Key Structural Features DNA Binding FPIX Binding (IC50) Antiplasmodial Activity (IC50, P. falciparum)
Dioncophylline C 5,1′ 5,1′-linkage; axial chirality; 3-OH, 6-OCH3 No 1.8 μM 0.0014–0.003 μM
Dioncophylline A 7,1′ 7,1′-linkage; N-methylation Yes (Kb = 1–4 × 10<sup>4</sup> M<sup>−1</sup>) 2.1 μM 0.0009 μM
Jozimine A2 5,8′ Dimeric structure; 5,8′-linkage Not studied 0.5 μM 0.0014 μM
Chloroquine N/A Quinoline core; diethylpentyl side chain No 0.8 μM 0.015 μM (drug-sensitive strains)

Key Observations :

  • DNA Binding : DioC’s 5,1′-linkage creates steric hindrance, preventing DNA interaction, unlike dioncophyllines A and B, which bind via semi-intercalation .
  • FPIX Binding : DioC’s FPIX complex mimics chloroquine’s binding mode, with similar paramagnetic relaxation rates and intermolecular distances . However, dimeric NIQs (e.g., jozimine A2) show superior FPIX affinity due to enhanced π-π stacking .
  • Anticancer Activity : Dioncophylline A (7,1′-linkage) outperforms DioC in myeloma cell inhibition (EC50 = 0.22 μM vs. 32.0 μM), likely due to optimized DNA interaction and substituent effects .

Pharmacokinetic and Stability Profiles

Parameter This compound Dioncopeltine A 5-epi-Dioncophylline C Chloroquine
Microsomal Stability (Human) High Moderate Low High
Oral Bioavailability 25% (rat) Not reported Not reported ~80%
Plasma Half-Life 2.5 h Not reported Not reported 6–60 days

Insights :

  • DioC exhibits superior microsomal stability compared to its atropisomer (5-epi-DioC), which undergoes rapid hepatic clearance .
  • Despite moderate oral bioavailability, DioC achieves radical cure in mice at low doses due to high potency .

Resistance and Stage-Specific Activity

DioC retains efficacy against chloroquine-resistant P. berghei (ED50 = 1.90 mg/kg IV) , unlike quinolines. It targets multiple parasite stages:

  • Asexual Blood Stages : IC50 = 0.003 μM .
  • Liver Stages : Less active than dioncophylline A, which inhibits P. berghei liver forms (IC50 = 0.0009 μM) .

Q & A

Q. Table 1: Key Analytical Parameters for this compound Characterization

TechniqueCritical ParametersCommon Pitfalls
NMR Solvent suppression, ¹H-¹³C HSQC correlationsSolvent impurities masking key peaks
HR-MS Resolution > 30,000, isotopic pattern matchAdduct formation (e.g., Na⁺/K⁺)
X-ray Crystal size (>0.2 mm), low thermal motionDisorder in flexible substituents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioncophylline C
Reactant of Route 2
Dioncophylline C

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